9-Benzyl-9H-purin-6-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
9-benzyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHXCQIELXUATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161237 | |
| Record name | Hypoxanthine, 9-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14013-11-7 | |
| Record name | Hypoxanthine, 9-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014013117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzyl-9H-purin-6-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzyl-9H-purin-6-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hypoxanthine, 9-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 9 Benzyl 9h Purin 6 Ol
Development of Synthetic Routes to 9-Benzyl-9H-purin-6-ol
The construction of this compound can be approached by two general pathways: building the purine (B94841) nucleus with the benzyl (B1604629) group already in place or by functionalizing a pre-existing purine core.
The synthesis of the purine ring system is a foundational aspect of creating this compound. A primary strategy involves constructing the purine from a substituted imidazole (B134444) precursor, which ensures the benzyl group is correctly positioned from the outset. For instance, a common method begins with a 5-aminoimidazole-4-carbonitrile derivative that already contains the N-benzyl moiety. Cyclization of this intermediate with a one-carbon source, such as formic acid or triethyl orthoformate, leads to the formation of the pyrimidine (B1678525) portion of the purine ring, directly yielding a 9-benzylpurine scaffold. researchgate.netresearchgate.net This "imidazole-first" approach offers a high degree of control over the substitution pattern of the final purine.
An alternative, classical approach is the Traube purine synthesis. This method typically involves the condensation of a substituted pyrimidine with a reagent that provides the remaining atoms for the imidazole ring. To synthesize the target compound, one would start with a 4,5-diaminopyrimidine (B145471) and cyclize it to form the purine core. While versatile, this method requires careful selection of precursors to ensure the final product has the desired substitution.
A significant challenge in purine chemistry is controlling the site of alkylation, as the purine nucleus possesses multiple reactive nitrogen atoms (N1, N3, N7, and N9). For the synthesis of this compound, achieving high regioselectivity for the N9 position is crucial. Alkylation of purine anions often yields a mixture of N7 and N9 isomers. ub.edu
Research has shown that several factors influence the N9/N7 ratio. The choice of solvent, base, and alkylating agent are all critical. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) tend to favor the formation of the N9-alkylated product. researchgate.net The reaction kinetics and thermodynamics also play a key role; while N7 alkylation can be faster under certain conditions, the N9-substituted purine is often the more thermodynamically stable product. nih.gov Studies on the benzylation of adenine (B156593) have revealed that the preference for the N9 position is guided by a complex interplay of enthalpy and entropy at the transition state. nih.gov
Modern techniques such as microwave-assisted synthesis have been shown to improve both reaction times and regioselectivity, often leading exclusively to the N9-alkylpurines by using more reactive alkyl halides, which results in a faster reaction. ub.edu
| Purine Substrate | Reagents and Conditions | Solvent | Observed Selectivity | Reference |
|---|---|---|---|---|
| Adenine | Benzyl chloride, NaH | DMSO | N9 is the major product, N3 is minor | researchgate.net |
| 6-Chloropurine | Benzyl bromide, (Bu)4NOH, Microwave | Acetonitrile (B52724) | High yield and regioselectivity for N9 | ub.edu |
| 2-Amino-6-chloropurine | Benzyl bromide, Microwave | Acetonitrile | 88% yield of N9-alkylated product | ub.edu |
| 6-(Heteroaryl)purines | Alkyl halides, NaH | DMF | Exclusive N9 alkylation due to steric shielding of N7 | acs.org |
The final step in many synthetic routes to this compound is the introduction of the hydroxyl group at the C6 position. A highly effective and common strategy involves the nucleophilic aromatic substitution of a 6-halopurine, typically 9-benzyl-6-chloro-9H-purine. This intermediate is readily synthesized via the regioselective benzylation of 6-chloropurine. nih.gov The hydrolysis of the 6-chloro group to a 6-hydroxyl group can be achieved under basic conditions (e.g., using sodium hydroxide) or acidic conditions, leading to the desired this compound, which exists in tautomeric equilibrium with its more stable 6-oxo form (9-benzylhypoxanthine).
Another route involves the deamination of 9-benzyladenine (B1666361) using reagents like nitrous acid. This converts the 6-amino group into a 6-hydroxyl group, providing an alternative pathway to the target molecule.
Derivatization Strategies for this compound Analogs
The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of purine analogs through modifications on both the purine core and the C6-hydroxyl group.
The C2 and C8 positions of the purine ring are susceptible to electrophilic substitution and other functionalization reactions, allowing for the introduction of diverse chemical moieties.
C8-Substitution: Direct C-H functionalization has emerged as a powerful tool for modifying the purine core. For example, the C8 position of 9-benzyl-6-chloro-9H-purine can undergo direct cyanation, providing a key intermediate for further transformations. nih.gov This cyano group can then be converted into other functional groups such as amides or carboxylic acids. Another approach involves building the purine from a 5-amino-1-benzylimidazole precursor that already contains a substituent destined for the C8 position. researchgate.net
C2-Substitution: Modification at the C2 position often begins with a purine that is already functionalized at C2, such as 2-amino-9-benzyl-9H-purin-6-ol or 2-chloro-9-benzyl-9H-purin-6-ol. The 2-amino group can be diazotized and replaced, while the 2-chloro group is an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various substituents.
| Starting Material | Position | Reaction Type | Reagents | Product | Reference |
|---|---|---|---|---|---|
| 9-Benzyl-6-chloro-9H-purine | C8 | C-H Cyanation | Tf2O, TMSCN | 9-Benzyl-6-chloro-9H-purine-8-carbonitrile | nih.gov |
| 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile | C8 | Cyclization | Formic Acid | 9-Benzyl-9H-purin-6-amine (precursor for C8-H) | researchgate.net |
| 9-Benzyl-6-(benzylthio)-9H-purine-8-carbonitrile | C8-CN | Thioimidate formation | Benzylthiol (BnSH) | N-benzyl-9-benzyl-6-(benzylthio)-9H-purine-8-carbimidothioate | nih.gov |
The C6-hydroxyl group of this compound, existing predominantly as the lactam (keto) tautomer, can be chemically transformed to create a variety of important purine derivatives. A key transformation is the conversion of the hydroxyl group into a chloro group using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction yields 9-benzyl-6-chloro-9H-purine, a highly valuable and versatile intermediate.
The chlorine atom at the C6 position is an excellent leaving group, making 9-benzyl-6-chloro-9H-purine a key precursor for a multitude of C6-substituted analogs via nucleophilic aromatic substitution (SₙAr) reactions.
Amination: Reaction with various primary or secondary amines yields 6-amino-purine derivatives (substituted adenines). For example, reaction with benzylamine (B48309) produces N,9-dibenzyladenine.
Thiolation: Treatment with thiourea (B124793) followed by hydrolysis, or with a thiol like benzyl mercaptan, introduces a sulfur functionality at the C6 position, leading to 6-thiopurine derivatives. nih.gov
Alkoxylation: Reaction with sodium alkoxides can be used to synthesize 6-alkoxypurines.
This strategy of converting the C6-ol to a C6-chloro intermediate is fundamental to diversifying the functionality at this position, enabling the synthesis of large libraries of purine analogs.
Diversification of the N9-Benzyl Moiety
The N9-benzyl group in this compound is not merely a placeholder but a versatile handle that allows for a range of chemical modifications, leading to the generation of diverse purine derivatives. The primary transformation of this moiety is its removal (debenzylation) to yield the N9-unsubstituted purine, which can then be subjected to further functionalization.
Catalytic Transfer Hydrogenation for Debenzylation: A prevalent method for the debenzylation of N-benzylpurines is catalytic transfer hydrogenation. This technique offers a milder and often more selective alternative to traditional high-pressure hydrogenation. Various palladium-based catalysts are employed, with hydrogen donors such as ammonium (B1175870) formate (B1220265), formic acid, and cyclohexene. For instance, N-benzyl compounds can be efficiently debenzylated using 10% Palladium on carbon (Pd/C) with ammonium formate in refluxing methanol, often achieving complete conversion in a short time frame mdma.ch. The choice of hydrogen donor and reaction conditions can be critical for achieving high yields and preventing side reactions.
| Catalyst | Hydrogen Donor | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 6-10 min | High | mdma.ch |
| Pd(OH)₂/C | Hydrogen gas (1 atm) | Ethanol | 60 °C | 14 h | Variable | nih.gov |
| Pd(0) EnCat™ 30NP | Cyclohexene/Acetic Acid | Ethanol | - | - | Efficient | sigmaaldrich.com |
| Amphiphilic Polymer-Supported Nano-Palladium | Tetrahydroxydiboron | Water | - | - | High |
Table 1: Conditions for Catalytic Debenzylation of N-Benzyl Compounds
The selectivity of catalytic transfer hydrogenation is a significant advantage, as it can often be performed in the presence of other sensitive functional groups. For example, with proper catalyst selection and control of reaction conditions, selective debenzylation can be achieved in the presence of aromatic chlorine substituents, minimizing dehalogenation byproducts nacatsoc.org. The use of recyclable catalysts, such as palladium encapsulated in a polyurea matrix (Pd(0) EnCat™), provides an environmentally friendly approach to these transformations, allowing for easy catalyst recovery and reuse sigmaaldrich.com.
Oxidative and Other Debenzylation Methods: Beyond reductive methods, oxidative debenzylation offers an alternative strategy. Reagents like ceric ammonium nitrate (B79036) (CAN) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the mild and selective removal of benzyl groups. The choice between these reagents can sometimes offer different selectivity based on the electronic properties of the benzyl group.
Functionalization of the Benzyl Group: While less common than debenzylation, the N9-benzyl group itself can be a site for chemical modification. The benzylic position (the CH₂ group) is activated and can potentially undergo functionalization. Furthermore, the phenyl ring of the benzyl group can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. However, these transformations are less explored in the context of this compound itself. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds on the purine core, and in some cases, could potentially be adapted for modifications of a functionalized N9-benzyl group nrochemistry.com.
Advances in Catalytic and Stereoselective Synthesis Relevant to this compound
The synthesis of 9-substituted purines, including this compound, is often challenged by the potential for alkylation at other nitrogen atoms in the purine ring (N1, N3, and N7), leading to isomeric mixtures. Consequently, the development of catalytic and stereoselective methods that favor N9-alkylation is of significant interest.
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) has emerged as a powerful tool for the regioselective N-alkylation of purines. This method facilitates the reaction between a water-soluble purine salt and a water-insoluble alkylating agent by using a phase-transfer catalyst to shuttle the purine anion into the organic phase. This technique often proceeds under mild conditions and can lead to high yields of the desired N9-isomer. For instance, the alkylation of 6-substituted purines with α-bromo-ω-halogenoalkanes under PTC conditions has been shown to occur regiospecifically at the N9 position.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has gained traction as a method to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including purine derivatives. Microwave irradiation can lead to rapid and efficient N-alkylation of purines, often under solvent-free or reduced solvent conditions, which aligns with the principles of green chemistry. The combination of microwave irradiation with phase-transfer catalysis can further enhance the efficiency and selectivity of N-alkylation reactions.
Mitsunobu Reaction: The Mitsunobu reaction provides a valuable method for the N-alkylation of purines with alcohols, including benzyl alcohol. This reaction typically proceeds with inversion of configuration at the alcohol carbon and can be highly regioselective for the N9 position of purines. The reaction involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While effective, a drawback of the classical Mitsunobu reaction is the formation of stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification.
Green Chemistry Principles in the Synthesis of this compound and its Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound and its derivatives, several green approaches are being explored.
Use of Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Efforts are being made to replace traditional volatile organic compounds (VOCs) with more sustainable alternatives. For instance, the use of water as a solvent in catalytic reactions, such as the debenzylation of N-benzyl groups using an amphiphilic polymer-supported nano-palladium catalyst, represents a significant step towards greener synthesis.
Energy Efficiency: Microwave-assisted synthesis, as mentioned earlier, is a key technology for improving energy efficiency. By directly heating the reaction mixture, microwaves can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods.
Atom Economy: Synthetic methodologies are being designed to maximize the incorporation of all materials used in the process into the final product. While direct N-benzylation of hypoxanthine (B114508) can suffer from poor atom economy due to the formation of multiple isomers, the development of highly regioselective catalytic methods helps to improve this aspect by minimizing the formation of unwanted byproducts.
| Green Chemistry Principle | Application in Synthesis of this compound and Derivatives |
| Alternative Solvents | Use of water in catalytic transfer hydrogenation. |
| Energy Efficiency | Microwave-assisted N-alkylation and other transformations. |
| Catalysis | Use of phase-transfer catalysts and palladium catalysts for selective reactions. |
| Recyclable Catalysts | Employment of polymer-supported or encapsulated palladium catalysts for debenzylation. |
| Atom Economy | Development of regioselective N9-alkylation methods to minimize isomeric byproducts. |
Table 2: Application of Green Chemistry Principles
Biological Activities and Mechanistic Investigations of 9 Benzyl 9h Purin 6 Ol Derivatives
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 9-Benzyl-9H-purin-6-ol derivatives is intricately linked to their structural features. Modifications at various positions of the purine (B94841) core and the benzyl (B1604629) moiety have been shown to significantly influence their pharmacological profiles.
Elucidation of Structural Determinants for Biological Efficacy
Systematic structural modifications of the 9-benzylpurine scaffold have revealed key determinants for cytotoxic activity. In a study of 6,9-disubstituted purine analogs, where the 6-position was substituted with various 4-substituted piperazines and the 9-position with substituted benzyl groups, significant variations in anticancer activity were observed nih.govresearchgate.netresearchgate.net. While these compounds are not direct analogs of this compound (which possesses a 6-oxo group), the SAR findings related to the 9-benzyl group are highly relevant.
The nature and position of substituents on the benzyl ring at the N-9 position play a crucial role in modulating cytotoxic potency. For instance, the presence of electron-withdrawing groups on the benzyl ring has been shown to influence activity. In a series of 9-benzyl-6-(4-substituted-piperazin-1-yl)-9H-purines, derivatives with a 4-trifluoromethylphenyl group on the piperazine (B1678402) ring and a 4-chlorobenzyl or 4-methoxybenzyl group at the N-9 position exhibited potent cytotoxic effects against various cancer cell lines nih.govresearchgate.netresearchgate.net.
Correlating Substituent Effects on Pharmacological Profiles
The electronic and steric properties of the substituents on the benzyl ring directly correlate with the observed biological activities. In the context of cytotoxic 6,9-disubstituted purines, a clear relationship between the nature of the substituent on the N-9 benzyl group and the IC50 values against cancer cell lines has been established.
For example, in a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models indicated that steric properties of the substituents had a more significant contribution to the cytotoxicity than electronic properties semanticscholar.org. The analysis suggested that an arylpiperazinyl group at the C-6 position was beneficial for activity, while bulky substituents at the C-2 position were not favorable semanticscholar.org. While this study did not focus on 9-benzyl derivatives specifically, it underscores the importance of a comprehensive analysis of substituent effects across the entire molecule.
The following table summarizes the structure-activity relationships observed in a series of 9-benzyl-6-(4-(substituted phenyl)piperazin-1-yl)-9H-purine derivatives against the Huh7 liver cancer cell line nih.govresearchgate.netresearchgate.net.
| Compound | N-9 Substituent | C-6 Substituent | IC50 (µM) on Huh7 cells |
| 12 | 4-Chlorobenzyl | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | 0.08 |
| 22 | 4-Methoxybenzyl | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | 0.13 |
| 25 | 4-Chlorobenzyl | 4-(3,4-Dichlorophenyl)piperazin-1-yl | <0.1 |
Pharmacological Screening and Efficacy Assessment Methodologies
The evaluation of the therapeutic potential of this compound derivatives relies on a variety of robust pharmacological screening and efficacy assessment methodologies, primarily centered around in vitro models and cellular assays.
In Vitro Models for Therapeutic Potential Evaluation
The initial assessment of the biological activity of novel 9-benzylpurine derivatives is predominantly conducted using a panel of human cancer cell lines. These in vitro models provide a rapid and cost-effective means to determine the cytotoxic and antiproliferative effects of the compounds.
Commonly utilized cancer cell lines for screening purine analogs include those derived from various tissues, such as:
Liver Cancer: Huh7, HepG2, Mahlavu, FOCUS nih.govresearchgate.netresearchgate.net
Colon Cancer: HCT116 nih.govresearchgate.net
Breast Cancer: MCF7 nih.govresearchgate.net
Cervical Cancer: HeLa nih.gov
Myeloma: NS-1 ugm.ac.id
The cytotoxic activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%. The Sulforhodamine B (SRB) assay is a widely used method for this purpose, where the dye binds to cellular proteins, providing an estimate of the total biomass researchgate.net. Another common method is the MTT assay, which measures the metabolic activity of the cells ugm.ac.id.
The following table presents the cytotoxic activity of selected 9-benzyl-6-(4-(substituted phenyl)piperazin-1-yl)-9H-purine derivatives against a panel of human cancer cell lines nih.govresearchgate.netresearchgate.net.
| Compound | IC50 (µM) on Huh7 | IC50 (µM) on HCT116 | IC50 (µM) on MCF7 |
| 12 | 0.08 | 0.15 | 0.21 |
| 22 | 0.13 | 0.25 | 0.33 |
| 25 | <0.1 | 0.12 | 0.18 |
Cellular Assays for Target Engagement and Pathway Modulation
Beyond general cytotoxicity screening, cellular assays are employed to investigate the specific molecular targets and pathways affected by this compound derivatives. These assays provide crucial insights into the mechanism of action at a cellular level.
One of the key mechanisms often investigated for anticancer compounds is the induction of apoptosis, or programmed cell death. Assays to detect apoptosis include flow cytometry analysis of annexin (B1180172) V-FITC/propidium iodide stained cells, which can distinguish between viable, apoptotic, and necrotic cells. Furthermore, analysis of the cell cycle distribution using flow cytometry can reveal if a compound causes arrest at a specific phase of the cell cycle, which is a common mechanism for antiproliferative agents semanticscholar.org. For instance, studies on related 2,6,9-trisubstituted purine derivatives have shown that they can induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells semanticscholar.org.
Molecular Mechanisms of Biological Action
The biological effects of this compound derivatives are a consequence of their interactions with specific molecular targets within the cell. While the precise mechanisms for this specific class of compounds are still under investigation, research on related purine analogs provides valuable insights into their potential modes of action.
Molecular docking studies are a computational tool used to predict the binding orientation of a small molecule to its macromolecular target. Such in silico studies on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives have suggested that these compounds can bind to the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase nih.gov. The binding is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of the enzyme nih.gov. Given that EGFR is a well-established target in cancer therapy, this suggests a plausible mechanism for the anticancer activity of some purine derivatives.
The induction of apoptosis is another key molecular mechanism. As mentioned, certain 2,6,9-trisubstituted purines have been demonstrated to induce apoptosis and cause cell cycle arrest semanticscholar.org. This indicates that these compounds can interfere with the cellular machinery that controls cell proliferation and survival. The synthesis of purine derivatives is often linked to their potential to act as antibacterial, antileishmanial, and antitumor agents, suggesting a broad range of possible molecular targets nih.govresearchgate.net.
Enzyme Modulation and Inhibition Kinetics
Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes, a key mechanism through which they can exert therapeutic effects. While specific kinetic data for this compound is not extensively documented in publicly available research, studies on related purine analogs offer significant insights into their potential as enzyme inhibitors.
One of the primary enzyme systems of interest in purine metabolism is xanthine (B1682287) oxidase (XO), a rate-limiting enzyme responsible for the conversion of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com The inhibition of XO is a critical strategy in the management of hyperuricemia and gout. mdpi.com Flavonoid aglycones, for instance, have demonstrated potent inhibition of XO-catalyzed xanthine oxidation, with some compounds exhibiting inhibitory potencies similar to the clinically used drug, allopurinol (B61711). nih.gov Kinetic studies have revealed that some chalcone (B49325) derivatives act as mixed-type inhibitors of XO, indicating they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
Another crucial enzyme in purine metabolism is adenosine (B11128) deaminase (ADA), which catalyzes the deamination of adenosine to inosine. Inhibition of ADA can modulate adenosine levels, which plays a significant role in various physiological processes, including neurotransmission and inflammation. Several purine derivatives have been shown to inhibit ADA. For example, allopurinol and acyclovir (B1169) have been identified as competitive inhibitors of ADA with Ki values of 285 µM and 231 µM, respectively. researchgate.netnih.gov Theophylline, another purine derivative, acts as a non-competitive inhibitor. researchgate.netnih.gov The structure of the purine analog significantly influences its inhibitory activity. For instance, substitutions at the N1 and N7 positions of the purine ring have been shown to be critical for the binding affinity of inhibitors to ADA. nih.gov
The table below summarizes the inhibition constants (Ki) for several purine derivatives against adenosine deaminase.
| Compound | Inhibition Constant (Ki) | Type of Inhibition |
| Allopurinol | 285 µM researchgate.netnih.gov | Competitive |
| Acyclovir | 231 µM researchgate.netnih.gov | Competitive |
| Theophylline | 56 µM (low concentration) researchgate.netnih.gov | Non-competitive |
| 201 µM (high concentration) researchgate.netnih.gov | ||
| Theobromine | 311 µM researchgate.net | - |
| Inosine | 143 µM researchgate.net | - |
| Caffeine | 342 µM researchgate.net | - |
Receptor Agonism/Antagonism and Ligand-Binding Studies
The structural scaffold of this compound is present in various molecules that have been shown to interact with a range of cellular receptors. These interactions can either activate (agonism) or block (antagonism) the receptor's function, leading to specific physiological responses.
Adenosine Receptors: Purine derivatives are well-known ligands for adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous physiological processes. Structure-activity relationship studies on 9-ethylpurine derivatives have been conducted to develop selective adenosine receptor antagonists. For example, 8-Bromo-9-ethyladenine demonstrated high affinity for A2A and A2B subtypes with Ki values of 0.052 µM and 0.84 µM, respectively. nih.gov The introduction of different substituents at the 2-, 6-, or 8-positions of the purine ring has been shown to modulate the affinity and selectivity for the different adenosine receptor subtypes. nih.gov
Benzodiazepine (B76468) Receptors: Interestingly, derivatives of 9-benzylpurine have also been found to bind to the benzodiazepine receptor (BZR), which is a site on the GABA-A receptor. nih.gov A study on 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines revealed that these compounds can bind with high affinity to the BZR in rat brain tissue. The most active compound in this series, an 8-bromo-9-(3-formamidobenzyl) analog, had an IC50 of 0.011 µM, which was a 1000-fold more active than the parent 9-benzyl-6-(dimethylamino)-9H-purine. nih.gov Another study on 9-(1-phenylethyl)purines, which are alpha-methyl analogues of 9-benzylpurines, also demonstrated binding to the BZR. nih.gov
The table below presents the binding affinities of some 9-benzylpurine derivatives to the benzodiazepine receptor.
| Compound | Receptor | IC50 |
| 8-bromo-9-(3-formamidobenzyl)-6-(dimethylamino)-9H-purine | Benzodiazepine Receptor (BZR) | 0.011 µM nih.gov |
| 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine | Benzodiazepine Receptor (BZR) | - |
| 9-benzyl-6-(dimethylamino)-9H-purine | Benzodiazepine Receptor (BZR) | ~11 µM nih.gov |
Elucidation of Downstream Signaling Pathway Interactions
The biological effects of this compound derivatives are ultimately mediated by their influence on intracellular signaling pathways. While direct studies on the title compound are limited, research on related purine structures provides a framework for understanding their potential mechanisms of action.
PI3K/Akt Signaling Pathway: The phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is often implicated in cancer. nih.gov A series of 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent and selective inhibitors of PI3Kα, with one compound exhibiting an IC50 of 11 nM. nih.gov The antitumor activity of some chiral derivatives of baicalin (B1667713) has been linked to their ability to induce apoptosis via the PI3K/Akt signaling pathway by inhibiting the expression of p-Akt. nih.gov This suggests that 9-benzylpurine derivatives could potentially exert anticancer effects by modulating this critical pathway.
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another key pathway involved in regulating a wide range of cellular processes, including cell growth, differentiation, and stress responses. researchgate.net Some inhibitors of cytokine release, including certain imidazole (B134444) and pyrimidine (B1678525) derivatives, have been shown to be inhibitors of p38 MAP kinase. nih.gov Given the structural similarities, it is plausible that 9-benzylpurine derivatives could also interact with components of the MAPK signaling pathway to exert their biological effects.
Therapeutic Prospects and Biomedical Applications
The diverse biological activities of this compound derivatives have led to the exploration of their therapeutic potential in various disease areas, including cancer, viral infections, and inflammatory conditions.
Anticancer Research and Antitumor Efficacy Studies
A significant body of research has focused on the anticancer potential of purine derivatives. Several 6,9-disubstituted purines have been described as having antitumor properties. nih.gov
A study on novel 2,6,9-trisubstituted purine derivatives demonstrated their cytotoxic effects on a panel of human cancer cell lines. nih.gov The study found that an arylpiperazinyl system at position 6 of the purine ring was beneficial for cytotoxic activity. One of the compounds, 7h, was particularly effective and showed high potency and selectivity, inducing apoptosis and causing cell cycle arrest at the S-phase in HL-60 cells. nih.gov While not specifically this compound, these findings on structurally related compounds highlight the potential of the 9-benzylpurine scaffold in the development of new anticancer agents.
In vivo studies on phosphonylmethoxyalkylpurine analogues have also demonstrated their antitumor activity in murine tumor models. One such compound, 9-[(2-phosphonylmethoxy)ethyl]guanine (PMEG), showed reproducible increases in life span and delays in primary tumor growth in mice with subcutaneously implanted B16 melanoma. mdpi.com
The table below shows the in vitro cytotoxic activity of a promising 2,6,9-trisubstituted purine derivative (Compound 7h) against various cancer cell lines. nih.gov
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 0.9 ± 0.1 |
| K-562 | Chronic Myelogenous Leukemia | 1.8 ± 0.1 |
| PC-3 | Prostate Cancer | 4.0 ± 0.3 |
| DU-145 | Prostate Cancer | 4.5 ± 0.2 |
| A-549 | Lung Cancer | 12.0 ± 0.9 |
| MCF-7 | Breast Cancer | 18.0 ± 1.2 |
| CACO-2 | Colorectal Adenocarcinoma | >100 |
| MRC-5 | Normal Lung Fibroblasts | >100 |
Antiviral Properties and Mechanism of Viral Inhibition
Derivatives of 9-benzylpurine have emerged as a promising class of antiviral agents, particularly against rhinoviruses, the primary cause of the common cold.
A series of 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro-substituted analogs were synthesized and evaluated for their activity against rhinovirus type 1B in cell culture. nih.gov The unsubstituted 9-benzylpurines showed weak activity, but the introduction of a 2-chloro substituent significantly increased their antiviral potency. nih.gov One of the most active compounds, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, had an impressive IC50 value of 0.08 µM against serotype 1B. nih.gov However, its activity against other rhinovirus serotypes was variable. nih.gov
Further structure-activity relationship studies on 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines indicated that optimal antirhinovirus activity was associated with a lipophilic, electron-withdrawing substituent at the C-2 position. eurekaselect.com The most active compound in this series, 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, had an IC50 of 0.03 µM against serotype 1B. eurekaselect.com
The general mechanism of action for many antiviral drugs involves inhibiting viral replication within host cells. eurekaselect.com This can be achieved by blocking various stages of the viral life cycle, including attachment and entry into the host cell, uncoating of the viral genome, replication of viral nucleic acids, synthesis of viral proteins, and the assembly and release of new virus particles. nih.gov While the precise mechanism of viral inhibition by 9-benzylpurine derivatives is not fully elucidated, their potent activity suggests they likely interfere with a critical step in the rhinovirus replication cycle.
The table below summarizes the antirhinovirus activity of selected 9-benzyl-6-(dimethylamino)-9H-purine derivatives. nih.gov
| Compound | Rhinovirus Serotype | IC50 (µM) |
| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | 1B | 0.08 |
| 2 | 0.2 | |
| 9 | 0.3 | |
| 21 | 1.0 | |
| 50 | 14 | |
| 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | 1B | 0.03 eurekaselect.com |
Anti-inflammatory and Immunomodulatory Potentials
The purinergic system plays a significant role in regulating inflammation and immune responses, suggesting that purine derivatives like this compound could possess anti-inflammatory and immunomodulatory properties.
Cytokines are key mediators of inflammation, and their production can be modulated by various compounds. researchgate.net Benzydamine, a compound with a benzyl group, has been shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. nih.gov It also demonstrated a protective effect against endotoxin-induced lethality in mice, which was associated with a reduction in serum levels of TNF-α and interleukin-1 beta (IL-1β). nih.gov While not a purine derivative, this highlights the potential anti-inflammatory role of the benzyl moiety.
Studies on purine/pyrimidine derivatives have also indicated their potential as anti-inflammatory agents. An in vitro study using a membrane stability method, which is an indicator of anti-inflammatory activity, showed that a novel purine/pyrimidine derivative exhibited protective effects on human red blood cell membranes. researchgate.net
Furthermore, the modulation of cytokine production is a key aspect of immunomodulation. Pro-inflammatory cytokines such as TNF-α and IL-6 are often upregulated during inflammatory responses. nih.gov In some inflammatory conditions, there is an imbalance in the production of pro- and anti-inflammatory cytokines. The ability of certain compounds to modulate the production of these cytokines is a promising therapeutic strategy. For example, in patients with systemic inflammation without infection, IL-6 has been shown to promote TNF-α production. nih.gov The potential for 9-benzylpurine derivatives to influence these cytokine networks warrants further investigation to establish their role as anti-inflammatory or immunomodulatory agents.
Exploration of Other Pathophysiological Applications
Beyond the well-documented activities of this compound and its derivatives, researchers have begun to explore their therapeutic potential across a wider range of pathophysiological conditions. These investigations have unveiled promising activities in areas such as viral infections, immune modulation, and neuroprotection, suggesting a broader clinical applicability for this class of compounds. This section details the preliminary yet significant findings in these alternative therapeutic avenues.
Antiviral Activity
A notable area of investigation for derivatives of this compound is their potential as antiviral agents, particularly against rhinoviruses, the primary cause of the common cold. A study focusing on a series of 9-benzyl-6-(dimethylamino)-9H-purines revealed that while the parent compounds exhibited weak antirhinovirus activity, the introduction of a chlorine atom at the 2-position of the purine ring markedly enhanced their potency. nih.gov
One of the most active compounds identified was 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, which demonstrated a half-maximal inhibitory concentration (IC50) of 0.08 µM against rhinovirus type 1B in cell culture. nih.gov Further testing of select compounds against a panel of 18 other rhinovirus serotypes indicated varied sensitivity, with IC50 values for the most active compound ranging from 0.08 to 14 µM. nih.gov These findings underscore the potential of 2-chloro-9-benzylpurine derivatives as a novel class of antirhinoviral agents. nih.gov
In a related study, a series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and evaluated for their antirhinovirus activity. The research highlighted that compounds featuring small, lipophilic substituents at the para position of the aniline (B41778) ring were effective inhibitors of rhinovirus serotype 1B. nih.gov Several of these derivatives displayed significant activity against a representative panel of four rhinovirus serotypes, further solidifying the therapeutic promise of this chemical scaffold in combating rhinovirus infections. nih.gov
| Compound Name | Target Virus | Activity (IC50) |
|---|---|---|
| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus type 1B | 0.08 µM |
| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | 18 other rhinovirus serotypes | 0.08 - 14 µM |
| 6-anilino-9-benzyl-2-chloropurines with small, lipophilic para substituents | Rhinovirus serotype 1B | Good inhibitors |
Purine Nucleoside Phosphorylase (PNP) Inhibition
The 9-benzylpurine scaffold has also been explored for its potential to inhibit purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, and its inhibitors have therapeutic applications in T-cell mediated diseases and as adjuvants in cancer chemotherapy. nih.govscbt.com
A study on 9-benzyl-9-deazaguanine, a structural analog of this compound, identified it as a potent inhibitor of PNP. nih.gov This finding suggests that the 9-benzyl moiety is a favorable feature for binding to the active site of the PNP enzyme. The inhibition of PNP can modulate the metabolic pathways of purine nucleosides, which is a strategy employed to enhance the efficacy of certain anticancer drugs, such as 6-thio-2'-deoxyguanosine. nih.gov While direct studies on this compound as a PNP inhibitor are limited, the activity of its close analogs indicates a promising avenue for further investigation.
Neuroprotective and Anti-Inflammatory Potential
Preliminary evidence suggests that this compound and its derivatives may possess neuroprotective and anti-inflammatory properties. In one study, 9-benzylhypoxanthine, a synonym for this compound, was isolated from the medicinal plant Gymnadenia conopsea. This compound exhibited protective effects in a cell-based model of stroke, specifically on oxygen-glucose deprivation/reperfusion-injured PC12 cells. This finding points towards a potential role for 9-benzylhypoxanthine in mitigating neuronal damage associated with ischemic events.
Furthermore, a recent study has initiated the synthesis and biological evaluation of (S)-N, N-Dibenzyl-9-(Pyrrolidin-3-Yl)-9h-Purin-6-Amine analogues as potential anti-inflammatory agents. researchgate.net Although detailed results are pending, this line of research suggests that modifications of the 9-benzylpurine core could lead to the development of novel anti-inflammatory drugs.
Anticancer Activity
The broader class of purine derivatives has long been a cornerstone in the development of anticancer agents. mdpi.com While specific and extensive studies on the anticancer activity of this compound are not yet prevalent, the general promise of purine analogs in oncology warrants its consideration in this context. Research on various substituted purines has demonstrated their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. nih.govresearchgate.net For instance, 2,6,9-trisubstituted purine derivatives have shown pro-apoptotic effects on leukemia cells. nih.gov Given that the 9-benzylpurine scaffold is a common feature in biologically active molecules, it is plausible that derivatives of this compound could be developed as effective antitumor agents.
Analytical and Computational Approaches in 9 Benzyl 9h Purin 6 Ol Research
Advanced Spectroscopic Characterization Techniques
The structural assignment and characterization of a compound like 9-Benzyl-9H-purin-6-ol would typically rely on a suite of spectroscopic methods. However, specific experimental data for this compound is not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For this compound, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the purine (B94841) ring, the benzyl (B1604629) group's methylene (B1212753) protons, and the aromatic protons of the phenyl ring. The chemical shifts, signal multiplicities, and coupling constants would allow for the precise assignment of each proton. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, confirming the connectivity of the purine and benzyl moieties. However, no published experimental NMR data for this compound could be located.
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. A high-resolution mass spectrum of this compound would confirm its molecular formula, C₁₂H₁₀N₄O. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the benzyl group, providing a molecular fingerprint. Despite the predictive value of this technique, specific experimental mass spectral data for this compound is not documented in the available scientific databases.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Feature Elucidation
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for N-H and O-H stretching (in its tautomeric form), C=O stretching of the purinone ring, C-N stretching, and aromatic C-H and C=C stretching vibrations from both the purine and benzyl rings.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The purine ring system in this compound constitutes a chromophore that would exhibit characteristic absorption maxima in the UV region. The position and intensity of these absorptions could be influenced by the solvent polarity. Regrettably, no experimental IR or UV-Vis spectra for this specific compound have been reported in the literature.
Chromatographic Methods for Isolation, Purification, and Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. The application of these methods to this compound is presumed based on standard laboratory practices, but specific methodologies have not been published.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of purine derivatives. A typical HPLC method for this compound would likely involve reverse-phase chromatography using a C18 column. The mobile phase would likely be a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions. Detection would most commonly be achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. However, no specific HPLC methods for the analysis of this compound have been detailed in the available literature.
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, derivatization to a more volatile species, such as a silyl (B83357) derivative, might be necessary for successful GC analysis. The coupling of GC with a mass spectrometer (GC-MS) would provide a powerful tool for both separation and identification, with the mass spectrometer providing structural information for the compound as it elutes from the GC column. As with other analytical techniques, no specific GC or GC-MS methods for this compound have been reported.
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular geometry. ucl.ac.ukncl.ac.uk While specific crystallographic data for this compound is not detailed in the available literature, the analysis of closely related substituted purine derivatives provides significant insight into the expected structural features. For instance, studies on compounds like N-Benzyl-9-isopropyl-9H-purin-6-amine and 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine reveal key geometric parameters. nih.govnih.gov
Table 1: Crystallographic Data for Related Purine Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine nih.gov | C19H17N5S | Monoclinic | P21/c | a = 16.7346 Å, b = 5.5511 Å, c = 20.4817 Å, β = 121.325° |
| N-Benzyl-9-isopropyl-9H-purin-6-amine nih.govresearchgate.net | C15H17N5 | Monoclinic | P21/c | a = 12.9926 Å, b = 21.1673 Å, c = 11.2622 Å, β = 114.274° |
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids. ias.ac.in X-ray crystallography is essential for visualizing how molecules pack in the solid state and for identifying the non-covalent interactions that govern this packing, such as hydrogen bonds and π-π stacking. ias.ac.inresearchgate.net
In purine derivatives, hydrogen bonding is a dominant interaction that directs the formation of predictable supramolecular structures. For example, in the crystal structure of 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds. nih.gov Similarly, the two independent molecules of N-Benzyl-9-isopropyl-9H-purin-6-amine are linked into dimers by N—H⋯N hydrogen bonds. nih.govresearchgate.net In addition to hydrogen bonding, weaker C—H⋯π contacts and π–π stacking interactions often play a crucial role in stabilizing the three-dimensional crystal lattice. nih.gov
Table 2: Hydrogen-Bond Geometry for 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine
| Interaction (D—H⋯A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N5—H1N5⋯N3 nih.gov | 0.91 | 2.14 | 3.040 | 173 |
D = donor atom; A = acceptor atom.
Computational Chemistry and Molecular Modeling
Computational methods provide powerful tools to complement experimental data, offering insights into the electronic structure, reactivity, and potential biological interactions of this compound.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict a molecule's geometric and electronic properties. These methods can optimize the molecular structure in the gas phase, providing bond lengths and angles that can be compared with X-ray diffraction data. Furthermore, they can calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and partial atomic charges. This information is vital for understanding the molecule's reactivity and its potential for non-covalent interactions.
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. researchgate.net This technique was used to study how various 9-substituted purine derivatives bind to the active site of Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK). harvard.edu Such studies help identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site, providing a rationale for the compound's activity or inactivity. harvard.edu Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-receptor complex over time.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For purine derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting specific targets, such as the Epidermal Growth Factor Receptor (EGFR). researchgate.net By analyzing a set of known active and inactive molecules, a QSAR model can identify the key steric and electronic features that are critical for activity. This predictive model can then be used to virtually screen new, untested derivatives of this compound and prioritize the synthesis of compounds with the highest predicted potency, thereby rationalizing and accelerating the drug design process. researchgate.net
De Novo Drug Design and Virtual Screening Methodologies
Computational techniques such as de novo drug design and virtual screening are pivotal in modern medicinal chemistry for accelerating the discovery of novel therapeutic agents. These in silico methods allow for the exploration of vast chemical spaces and the rational design of molecules with desired biological activities, significantly reducing the time and cost associated with traditional drug discovery pipelines. In the context of this compound and its analogs, these approaches are employed to identify and optimize compounds targeting specific biological receptors.
Virtual Screening Strategies
Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govdundee.ac.uk This process can be broadly categorized into structure-based and ligand-based approaches.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. This technique, predominantly involving molecular docking, predicts the conformation and orientation (the "pose") of a ligand within the active site of a protein. nih.govu-strasbg.fr For purine derivatives, which are known to interact with a wide range of biological targets, docking studies are instrumental. For instance, research on 2,9-disubstituted-6-morpholino purine derivatives, which share the core scaffold of this compound, has utilized virtual screening and modeling to target class I PI3K isoforms, which are implicated in cancer. mdpi.com Similarly, modeling studies and molecular docking have been performed on 9H-purine derivatives to assess their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors, another key target in oncology. researchgate.net These studies evaluate potential ligands based on scoring functions that estimate the binding affinity, allowing for the ranking and prioritization of compounds for further experimental testing. u-strasbg.fr
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D receptor structure, LBVS methods are utilized. mdpi.com These strategies rely on the knowledge of a set of molecules known to be active against a specific target. A common LBVS technique is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological effect. dovepress.comnih.gov A pharmacophore model can be generated from a set of active purine derivatives and then used as a 3D query to screen compound databases for molecules that match these spatial and chemical requirements. dovepress.comnih.gov This approach is effective for scaffold hopping, identifying structurally diverse compounds that retain the necessary features for biological activity. nih.gov
The following table summarizes representative virtual screening applications for compounds containing the 9-benzylpurine scaffold.
| Studied Derivatives | Target Protein | Computational Method | Key Findings |
| 2,9-Disubstituted-6-morpholino purines (including 9-benzyl derivatives) | Class I PI3K Isoforms | Molecular Docking / Virtual Screening | Identification of novel purine-based scaffolds as potential PI3K inhibitors for cancer therapy. mdpi.com |
| 9H-Purine derivatives | Epidermal Growth Factor Receptor (EGFR) | 3D-QSAR, Molecular Docking | Development of a statistically significant QSAR model to predict EGFR inhibition and identify key structural features for ligand-receptor interaction. researchgate.net |
| 9-(2-Hydroxypropyl)purine analogs | Herpesviral Thymidine Kinase (TK) | Molecular Docking | Elucidation of alternate binding modes within the active site, providing insights for designing selective antiviral agents. harvard.edu |
De Novo Drug Design
De novo drug design is a computational strategy for creating entirely new molecular structures with desired properties, either based on the structure of the receptor (structure-based) or a pharmacophore model derived from known ligands (ligand-based). mdpi.com This method builds molecules atom-by-atom or fragment-by-fragment directly within the constraints of the target's binding site.
For a scaffold like this compound, a de novo design approach could involve:
Binding Site Analysis: Identifying key interaction points within a target receptor, such as the ATP-binding pocket of a kinase. mdpi.com
Fragment Placement: Placing a core fragment, such as the purine ring or the benzyl group, into an anchor position within the site.
Molecule Growth or Linking: Computationally "growing" the molecule by adding new atoms or linking other small fragments to the core, guided by scoring functions that evaluate potential binding affinity and chemical feasibility.
A major challenge in de novo design is ensuring the synthetic accessibility of the generated molecules. mdpi.com Modern algorithms are increasingly incorporating synthetic feasibility scores to prioritize compounds that can be realistically produced in a laboratory. This approach holds the potential to generate novel, patentable purine derivatives with optimized activity against specific biological targets.
The table below outlines some of the computational tools and methodologies relevant to the design and screening of purine derivatives.
| Tool/Method | Category | Description |
| Molecular Docking | Structure-Based Screening | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Programs like Dock, FlexX, and Gold are commonly used. u-strasbg.fr |
| Pharmacophore Modeling | Ligand-Based Screening | Identifies the common 3D structural features of a set of active molecules responsible for their biological activity. dovepress.comnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Ligand-Based Design | Correlates the 3D properties of molecules with their biological activities to guide the design of more potent analogs. researchgate.net |
| De Novo Design | Molecule Generation | Constructs novel molecules by assembling fragments or atoms within the constraints of a receptor binding site. mdpi.com |
| Scoring Functions | Docking & Design | Estimates the binding free energy between a ligand and a receptor to rank potential candidates. Examples include ChemScore and GoldScore. u-strasbg.fr |
Future Perspectives and Challenges in 9 Benzyl 9h Purin 6 Ol Research
Innovations in Synthetic Strategies for Enhanced Accessibility
The accessibility of a compound is a critical determinant of its research and development potential. For 9-Benzyl-9H-purin-6-ol, future synthetic strategies will likely focus on efficiency, scalability, and diversification. Traditional methods for the synthesis of N9-substituted purines often involve the alkylation of purine (B94841) salts, which can sometimes lead to mixtures of N7 and N9 isomers, necessitating tedious purification steps.
Innovations in this area may include the development of more regioselective synthetic methods. For instance, enzyme-catalyzed synthesis could offer a highly specific route to the desired N9-isomer. researchgate.net Additionally, advancements in flow chemistry and automated synthesis platforms could enable the rapid and efficient production of this compound and a library of its derivatives for screening purposes. These technologies offer advantages in terms of reaction control, safety, and scalability. labmanager.com
Future research could explore novel coupling reactions that allow for the direct and selective introduction of the benzyl (B1604629) group at the N9 position of the purine ring. The use of microwave-assisted organic synthesis is another avenue that could significantly reduce reaction times and improve yields.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Advantages | Potential Challenges |
| Enzyme-Catalyzed Synthesis | High regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate specificity. |
| Flow Chemistry | Precise reaction control, enhanced safety, easy scalability, potential for automation. | Initial setup cost, potential for clogging with solid byproducts. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved reaction purity. | Scalability can be a concern, potential for localized overheating. |
| Novel Coupling Reactions | Potential for high regioselectivity and efficiency. | Catalyst development and optimization, substrate scope limitations. |
Identification of Novel Biological Targets and Therapeutic Indications
Purine analogs are known to interact with a wide array of biological targets, primarily due to their structural similarity to endogenous purines. researchgate.netwikipedia.org This class of compounds has found applications as anticancer, antiviral, and immunosuppressive agents. wikipedia.orgnih.govwikipedia.org For this compound, a key future perspective lies in the systematic exploration of its biological targets to uncover novel therapeutic applications.
High-throughput screening (HTS) campaigns against diverse panels of enzymes and receptors will be instrumental in identifying initial hits. Subsequent target deconvolution and validation studies will be necessary to confirm the mechanism of action. Given its 6-oxo-purine core, potential targets could include enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) acs.org or xanthine (B1682287) oxidase. nih.govnih.gov Kinases, which are often targeted by purine-like inhibitors, also represent a promising class of targets.
The exploration of this compound's potential in less conventional therapeutic areas is also a significant future direction. This could include neurological disorders, inflammatory diseases, and parasitic infections, where purinergic signaling plays a crucial role. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Discovery
In the initial stages, generative models can be used to design novel analogs of this compound with improved predicted activity and pharmacokinetic properties. preprints.org Machine learning models trained on existing bioactivity data for purine analogs can predict the biological activity of new derivatives, thereby prioritizing the synthesis of the most promising compounds. vanderbilt.edunih.govmdpi.comgithub.com
Table 2: Potential Applications of AI/ML in this compound Research
| Application Area | Specific AI/ML Technique | Expected Outcome |
| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel this compound analogs with desired properties. |
| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs) | Prediction of biological targets and potency, prioritizing synthesis. |
| Synthesis Optimization | Retrosynthesis prediction algorithms, reaction outcome prediction models | Identification of efficient and novel synthetic routes. |
| Toxicity Prediction | Classification and regression models trained on toxicity data | Early identification of potential safety liabilities. |
Addressing Challenges in Specificity and Selectivity
A significant challenge in the development of purine-based therapeutics is achieving high specificity and selectivity for the intended biological target. Due to the ubiquitous nature of purine-binding sites in many proteins, off-target effects are a common concern. For this compound, future research must focus on strategies to enhance its selectivity.
Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy of the compound in complex with its target, will be crucial. This approach allows for the rational design of modifications to the this compound scaffold that enhance interactions with the target's binding site while minimizing interactions with off-targets.
Another approach is the development of covalent inhibitors, where a reactive group is incorporated into the molecule to form a permanent bond with a specific residue in the target protein. This can lead to increased potency and prolonged duration of action. However, this strategy requires careful design to avoid off-target covalent modifications.
Translational Research Gaps and Opportunities
Translating a promising compound from the laboratory to clinical application is a complex and challenging process. researchgate.net For this compound, several translational research gaps will need to be addressed. A primary gap is the lack of robust preclinical data. Future research should focus on evaluating the compound's efficacy in relevant animal models of disease, as well as comprehensive pharmacokinetic and pharmacodynamic studies.
There is also an opportunity to leverage biomarkers to guide the potential clinical development of this compound. Identifying patient populations that are most likely to respond to treatment based on specific genetic or molecular markers can significantly increase the chances of clinical success.
Furthermore, exploring novel drug delivery systems could help overcome potential challenges with solubility, stability, and targeted delivery of this compound. For example, nanoparticle-based formulations could enhance its therapeutic index by increasing its concentration at the site of action and reducing systemic exposure.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 9-Benzyl-9H-purin-6-ol, and how can reaction conditions be optimized?
The synthesis of benzyl-substituted purine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, in analogous compounds like 9-Benzyl-6-benzylsulfanyl-9H-purine, benzyl bromide reacts with a purine thiol intermediate in dimethylformamide (DMF) using cesium carbonate as a base and tetrabutylammonium iodide as a phase-transfer catalyst. Reaction progress is monitored via thin-layer chromatography (TLC) with n-hexane:ethyl acetate (0.5:3.5) as the mobile phase. Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of purine precursor to benzylating agent) and reaction duration (6–24 hours at room temperature) .
Q. How can researchers purify and characterize this compound effectively?
Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization from hot methanol. Characterization relies on spectroscopic techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., benzyl protons at δ 5.2–5.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- Elemental Analysis : To validate purity (>95%) .
Q. What analytical techniques are recommended for assessing the stability of this compound under storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- HPLC : Monitor degradation products over time under varying temperatures (e.g., -20°C vs. 25°C).
- Light Sensitivity Tests : Expose samples to UV/visible light and track changes via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and Mercury (for visualization) is critical. Key steps include:
- Data Collection : High-resolution (<1.0 Å) data at low temperatures (e.g., 100 K) to minimize thermal motion.
- Refinement : Use anisotropic displacement parameters for non-H atoms and validate via R-factor convergence (<5%).
- Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking of benzyl groups) using Mercury’s Materials Module .
Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound analogs?
Contradictions may arise from:
- Polymorphism : Different crystal forms (e.g., solvates vs. anhydrates) altering spectral or diffraction patterns.
- Dynamic Effects : Conformational flexibility in solution (NMR) vs. rigid structures in crystals (SCXRD).
- Resolution Limits : Low-quality diffraction data leading to misassigned bond lengths.
Mitigation involves cross-validating with complementary techniques (e.g., solid-state NMR, DFT calculations) and replicating experiments .
Q. What strategies are effective for comparative analysis of this compound’s bioactivity against its structural analogs?
- Enzyme Assays : Measure inhibition constants () against target enzymes (e.g., kinases) using fluorescence-based assays.
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with activity trends.
- Molecular Docking : Use software like AutoDock Vina to predict binding modes in enzyme active sites .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds.
- Surfactants : Add Tween-80 or cyclodextrins to enhance solubility.
- pH Adjustment : Protonate/deprotonate functional groups (e.g., hydroxyl at pH > 7) to improve aqueous compatibility .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for 9-Benzylpurine Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF or DMSO | |
| Base | CsCO | |
| Reaction Temperature | 25°C (room temperature) | |
| Purification Method | Recrystallization (MeOH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
